N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic quinazolinone derivative characterized by a propanamide linker bridging a 4-oxoquinazolin-3(4H)-yl core and a [2,4'-bipyridin]-3-ylmethyl substituent. The compound’s structural uniqueness lies in its bipyridyl moiety, which may enhance binding affinity to biological targets through aromatic π-π interactions or metal coordination.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-20(9-13-27-15-26-19-6-2-1-5-18(19)22(27)29)25-14-17-4-3-10-24-21(17)16-7-11-23-12-8-16/h1-8,10-12,15H,9,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEERGRLGXFAJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Antimicrobial Activity :
- The 2-phenylquinazolinone derivative () exhibited a MIC of 1.56 µg/mL against Mycobacterium tuberculosis .
- The ethynylstyryl-substituted analog () showed potent activity against Staphylococcus aureus (MIC < 0.5 µg/mL) .
- Piperazinyl derivatives (e.g., 8a) may enhance solubility and membrane penetration, though specific MIC data are unavailable .
Enzyme Inhibition :
- Acetamide derivatives (e.g., 2-(4-oxoquinazolin-3-yl)-N-phenylacetamide) act as enoyl-acyl carrier protein reductase (InhA) inhibitors, critical for tuberculosis treatment .
- The bipyridyl group in the target compound could improve binding to InhA or other oxidases via chelation or hydrophobic interactions.
Physicochemical and Dynamic Properties
Melting Points and Solubility :
- Derivatives with polar groups (e.g., piperazine in 8a) exhibit higher melting points (206–207°C) compared to non-polar analogs like 7d (138–140°C) . The bipyridyl group may increase melting point due to aromatic stacking.
- The propanamide linker in the target compound could enhance solubility relative to acetamides, though this depends on substituent hydrophobicity.
Tautomerism and Stability :
- The 4(3H)-quinazolinone core undergoes tautomerism between amide and imidic acid forms, as shown in . This dynamic behavior affects binding to biological targets .
- The bipyridyl substituent may stabilize the amide form, altering tautomeric equilibrium compared to phenyl or chlorophenyl analogs.
Stereochemical Considerations
- N-Acylation of quinazolinones (e.g., ) can generate atropisomers. The bipyridyl group in the target compound may introduce steric hindrance, influencing isomer prevalence and activity .
Q & A
Basic Research Question
- NMR Spectroscopy :
- : Look for bipyridinyl aromatic protons (δ 7.5–9.0 ppm) and quinazolinone NH (δ 10–12 ppm, broad) .
- : Confirm carbonyl groups (amide C=O at ~165–170 ppm; quinazolinone C=O at ~170–175 ppm) .
- Mass Spectrometry (EI/ESI) : Match exact mass (e.g., [M+H]) with theoretical values (use software like ChemDraw) .
- HPLC-PDA : Purity >95% with a single peak at λ = 254 nm .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
How can computational modeling guide the optimization of this compound’s bioactivity?
Advanced Research Question
- Molecular Docking : Predict binding modes to targets like EGFR or PARP using AutoDock Vina. Focus on key interactions (e.g., hydrogen bonds with quinazolinone C=O and bipyridinyl N atoms) .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) to identify residues critical for binding .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on bipyridine enhance kinase inhibition) using datasets from analogs like 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide .
Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC) .
What strategies improve yield in the final coupling step of this compound?
Basic Research Question
- Reagent Optimization : Use HATU instead of EDCI for sterically hindered amines (improves coupling efficiency by 15–20%) .
- Solvent Effects : Switch from DMF to DCM for less polar intermediates to reduce side reactions .
- Temperature Control : Maintain 0–5°C during acid chloride formation to prevent decomposition .
Troubleshooting : If yield <50%, check for moisture-sensitive steps (use molecular sieves) or employ microwave-assisted synthesis (30 minutes at 100°C) .
How do substituent modifications on the bipyridinyl moiety affect biological activity?
Advanced Research Question
- Electron-Donating Groups (e.g., -OCH) : Enhance solubility but may reduce target affinity (e.g., N-(3,4,5-trimethoxyphenyl)benzamide analogs show weaker kinase inhibition than chloro-substituted derivatives) .
- Halogen Substituents (e.g., -Cl) : Improve lipophilicity and membrane penetration, critical for CNS targets .
- Steric Effects : Bulky groups (e.g., tert-butyl) on bipyridine hinder binding to flat enzyme active sites (e.g., topoisomerase II) .
Methodology : Synthesize a library of analogs (e.g., -F, -CF, -NH) and test in parallel using high-throughput screening .
What mechanisms underlie the anticancer activity of quinazolinone-bipyridine hybrids?
Advanced Research Question
- Kinase Inhibition : Competitively bind ATP pockets in EGFR or VEGFR2 (confirmed via kinase assays with IC < 1 µM) .
- Apoptosis Induction : Activate caspase-3/7 pathways (measure via flow cytometry with Annexin V/PI staining) .
- Mitochondrial Dysregulation : Depolarize mitochondrial membranes (JC-1 dye assay) and reduce ATP synthesis .
Contradictions : Some analogs paradoxically upregulate pro-survival pathways (e.g., Akt). Address this by co-administering PI3K inhibitors .
How can researchers mitigate off-target effects during in vivo studies?
Advanced Research Question
- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., quinone intermediates) that cause hepatotoxicity .
- Prodrug Design : Mask polar groups (e.g., esterify carboxylic acids) to enhance selectivity for tumor tissues .
- Dose Optimization : Perform PK/PD modeling in rodent models to balance efficacy (tumor growth inhibition) vs. toxicity (ALT/AST levels) .
Example : The analog N-(4-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide showed reduced off-target binding via fluorine substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
